molecular formula C10H13B B1338236 1-Bromo-3,5-diethylbenzene CAS No. 90267-03-1

1-Bromo-3,5-diethylbenzene

Cat. No. B1338236
CAS RN: 90267-03-1
M. Wt: 213.11 g/mol
InChI Key: GJZCXWCBZPSQEV-UHFFFAOYSA-N
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Description

1-Bromo-3,5-diethylbenzene is a brominated aromatic compound with two ethyl groups attached to the benzene ring. While the provided papers do not directly discuss 1-Bromo-3,5-diethylbenzene, they offer insights into the synthesis, molecular structure, and chemical properties of related brominated benzene derivatives. These studies can help infer potential characteristics and behaviors of 1-Bromo-3,5-diethylbenzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective bromocyclization, indicating that bromination can be a selective process depending on the substrate and reaction conditions . Another study describes the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, which was achieved through direct alkylation, suggesting that similar methods could potentially be applied to synthesize 1-Bromo-3,5-diethylbenzene . Additionally, the preparation of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine via diazotization and bromination provides an example of a multi-step synthesis involving bromination .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and physical properties. X-ray diffraction studies have been used to determine the crystal structures of various solvates of brominated benzenes, revealing different conformations and packing motifs influenced by the crystalline environment . Such structural analyses are essential for predicting the behavior of 1-Bromo-3,5-diethylbenzene in the solid state.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile in chemical reactions. The products from the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones can undergo further transformations, such as palladium-catalyzed cross-coupling reactions, indicating that 1-Bromo-3,5-diethylbenzene may also be amenable to similar reactions . The study on the photodissociation of bromobenzene and its derivatives provides insights into the potential energy curves and reaction coordinates that could be relevant for understanding the photochemical behavior of 1-Bromo-3,5-diethylbenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The study of crystal structures of bromo- and bromomethyl-substituted benzenes highlights the importance of interactions such as C–H···Br, C–Br···Br, and C–Br···π in determining the packing and stability of these compounds in the solid state . These interactions could also play a role in the properties of 1-Bromo-3,5-diethylbenzene. Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene and its high yield and purity indicate that brominated benzenes can be synthesized with high selectivity and efficiency, which may be relevant for the production of 1-Bromo-3,5-diethylbenzene .

Scientific Research Applications

Molecular Scaffold Applications

Preparation of Molecular Receptors

A study reports the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives (where halo includes bromo), highlighting its utility as a versatile molecular scaffold for creating various molecular receptors. This process illustrates the importance of such brominated compounds in developing receptors with potential applications in chemical sensing and molecular recognition K. Wallace, R. Hanes, E. Anslyn, J. Morey, K. Kilway, J. Siegel, 2005.

Organic Synthesis and Material Science

Phthalocyanine Derivatives Synthesis

Another application involves the preparation of phthalocyanines with eight benzylchalcogeno substituents. The process starts from derivatives like 5,6-dibromo-4,7-diethylbenzo[1,2,3]trichalcogenoles, which are first prepared from tetrabromo-1,4-diethylbenzene. These compounds are pivotal in constructing phthalocyanine derivatives with sulfur or selenium functional groups, demonstrating the role of brominated benzene derivatives in synthesizing materials with potential applications in electronics and photonics Takeshi Kimura, Akinori Yomogita, T. Matsutani, Takahiro Suzuki, I. Tanaka, Y. Kawai, Y. Takaguchi, T. Wakahara, T. Akasaka, 2004.

Safety And Hazards

1-Bromo-3,5-diethylbenzene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-3,5-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZCXWCBZPSQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474762
Record name 1-bromo-3,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-diethylbenzene

CAS RN

90267-03-1
Record name 1-bromo-3,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diethyl-1-bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 20 g of 4-bromo-2,6-diethylaniline, 160 ml of acetic acid, 100 ml of concentrated HCl solution, 30 ml of water and 100 ml of EtOH is cooled to −5° C., a solution of 6.6 g of sodium nitrite in 25 ml of water is added dropwise and the mixture is left stirring at RT for 30 minutes. The reaction mixture is poured into 170 ml of 50% H3PO2 cooled to 0° C. and is left stirring for 2 hours at 0° C. and then for 48 hours at RT. The reaction mixture is extracted with ether, the organic phase is washed with water, with 1N NaOH solution, with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica gel, eluting with cyclohexane. 18 g of the expected product are obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
170 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Okumura, T Ebara, K Semba, Y Nakao - Heterocycles, 2019 - scholar.archive.org
We report synthesis of N-heterocyclic carbenes (NHCs), N, N'-bis {2, 6-bis (3, 5-dialkylphenyl) methy-4-methoxyphenyl} imidazol-2-ylidenes {alkyl= ethyl (L2) or n-propyl (L3)} and their …
Number of citations: 9 scholar.archive.org
EA Meade, M Sznaidman, GT Pollard… - European journal of …, 1998 - Elsevier
An extensive series of analogues of the lead anxiolytic 4-benzylamino-2-methylpyrrolo[2,3-d]pyrimidine 1 was synthesized and evaluated in the Geller-Seifter conflict test for anxiolytic …
SN Mlynarski - 2014 - dlib.bc.edu
The first highly enantioselective diboration of unfunctionalized terminal alkenes has been developed using a platinum-phosphonite complex. This transformation produces versatile 1, 2-…
Number of citations: 3 dlib.bc.edu
SW Krabbe - 2015 - search.proquest.com
The dissertation contains three distinct parts. Part A: Aerobic hydroperoxidation of Meldrum's acid derivatives via a Cu (II)-catalyzed process is presented. The mild reaction conditions …
GE Ferris - 2013 - search.proquest.com
This dissertation describes the first enantioselective 1, 2-diboration of cis-substituted 1, 3-dienes. In the presence of a platinum catalyst and TADDOL-derived phosphonite ligands, both …
金容俊 - 2021 - eprints.lib.hokudai.ac.jp
2, 2’-Bipyridine (bpy), 1, 10-phenanthroline (phen) and their ring-substituted derivatives have been widely used in transition-metal catalysis as N, N'-bidentate ligands. Pursuing better …
Number of citations: 5 eprints.lib.hokudai.ac.jp
LT Kliman - 2011 - core.ac.uk
Platinum-catalyzed enantioselective diboration of various hydrocarbon starting materials to form stereodefined carbon-boron bonds is reported. The asymmetric Pt-catalyzed 1, 4-…
Number of citations: 2 core.ac.uk
LT Kliman - 2011 - search.proquest.com
Platinum-catalyzed enantioselective diboration of various hydrocarbon starting materials to form stereodefined carbon-boron bonds is reported. The asymmetric Pt-catalyzed 1, 4-…
JA Myhill - 2020 - search.proquest.com
This dissertation describes the development of a method for the stereoselective synthesis of organoboronates and the applications of these products to target-oriented synthesis. The …

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